molecular formula C9H11NS2 B2940589 3-(1,3-Dithiolan-2-yl)aniline CAS No. 50427-03-7

3-(1,3-Dithiolan-2-yl)aniline

Cat. No. B2940589
CAS RN: 50427-03-7
M. Wt: 197.31
InChI Key: ZXMKFWMYTKRSBV-UHFFFAOYSA-N
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Description

“3-(1,3-Dithiolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NS2 . It has an average mass of 197.320 Da and a monoisotopic mass of 197.033295 Da .


Synthesis Analysis

1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage . A study has shown the possibility to use the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines for preparing thioalditol derivatives from d-mannitol .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Dithiolan-2-yl)aniline” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 sulfur atoms .


Chemical Reactions Analysis

1,3-Dithiolanes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .


Physical And Chemical Properties Analysis

The molecular weight of “3-(1,3-Dithiolan-2-yl)aniline” is 197.320 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 382.1±42.0 °C at 760 mmHg .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 1,3-Dithiolan-2-imine Derivatives from d-Mannitol .
    • Method : The cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines was used for preparing thioalditol derivatives from d-mannitol .
    • Results : The reaction of mannitol derivative with adamantan-1-ol in sulfuric acid gave 1,4-di (adamntan-1-yl)benzene .
  • Scientific Field: Biochemistry

    • Application : Synthesis of 1,3-dithianes and 1,3-dithiolanes. Baker’s yeast reduction and lipase-catalyzed resolution for synthesis of enantiopure derivatives .
    • Method : Asymmetric reductions of these ketones using baker’s yeast gave the corresponding enantiopure (S)-alcohols .
    • Results : Baker’s yeast also reduced the double bond in 3-(1,3-dithian-2-yl)-3-buten-2-one enantioselectively to give (S)-3-(1,3-dithian-2-yl)-2-butanone .
  • Scientific Field: Medicinal Chemistry

    • Application : 1,3-Oxathiolane and 1,3-dithiolane derivatives exhibit anti-HIV and antimicrobial activities and are used as selective inhibitors of human hepatic cytochrome P450 .
  • Scientific Field: Organic Chemistry

    • Application : Protection of Carbonyl Compounds .
    • Method : Carbonyl compounds have been successfully converted into their corresponding oxathiolane, dithiolane, and dithiane derivatives with 2-mercaptoethanol, 1,2-ethanedithiol, and 1,3-propanedithiol using a catalytic amount of yttrium triflate .
    • Results : By using this catalyst, highly chemoselective protection of aldehydes has been achieved .
  • Scientific Field: Organic Chemistry

    • Application : Thioacetalization of Aldehydes and Ketones .
    • Method : Aldehydes and ketones were protected as their thioacetals in the presence of a catalytic amount of iodine .
    • Results : These mild reaction conditions were also applied in the transthioacetalization of O,O-acetals, O,O-ketals and O,S-acetals and acylals .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione .
    • Method : 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been used as a nonthiolic, odorless 1,3-propanedithiol equivalent in the p-dodecylbenzenesulfonic acid-catalyzed thioacetalization of various aldehydes and ketones in water .
  • Scientific Field: Organic Chemistry

    • Application : Protection of Carbonyl Compounds .
    • Method : Carbonyl compounds have been successfully converted into their corresponding oxathiolane, dithiolane, and dithiane derivatives with 2-mercaptoethanol, 1,2-ethanedithiol, and 1,3-propanedithiol using a catalytic amount of yttrium triflate .
    • Results : By using this catalyst, highly chemoselective protection of aldehydes has been achieved .
  • Scientific Field: Organic Chemistry

    • Application : Thioacetalization of Aldehydes and Ketones .
    • Method : Aldehydes and ketones were protected as their thioacetals in the presence of a catalytic amount of iodine .
    • Results : These mild reaction conditions were also applied in the transthioacetalization of O,O-acetals, O,O-ketals and O,S-acetals and acylals .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione .
    • Method : 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been used as a nonthiolic, odorless 1,3-propanedithiol equivalent in the p-dodecylbenzenesulfonic acid-catalyzed thioacetalization of various aldehydes and ketones in water .

Future Directions

As for future directions, while specific information for “3-(1,3-Dithiolan-2-yl)aniline” is not available, dithiolanes and their derivatives are often used in organic synthesis and could potentially have applications in the development of new drugs or materials .

properties

IUPAC Name

3-(1,3-dithiolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMKFWMYTKRSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dithiolan-2-yl)aniline

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